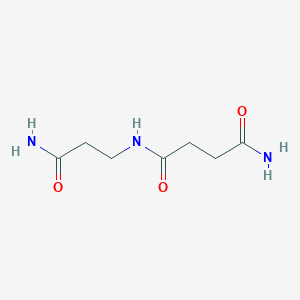
N-(2-カルバモイルエチル)ブタンジアミド
概要
説明
科学的研究の応用
N-(2-carbamoylethyl)butanediamide is utilized in various scientific research applications:
Biology: It is used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylethyl)butanediamide typically involves the reaction of succinic anhydride with 3-aminopropionamide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of N-(2-carbamoylethyl)butanediamide can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reaction time to achieve consistent product quality .
化学反応の分析
Types of Reactions
N-(2-carbamoylethyl)butanediamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted amides or esters.
作用機序
The mechanism of action of N-(2-carbamoylethyl)butanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
- N-(2-carbamoylethyl)succinimide
- N-(2-carbamoylethyl)glutaramide
- N-(2-carbamoylethyl)adipamide
Uniqueness
N-(2-carbamoylethyl)butanediamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interactions. Its versatility makes it a valuable compound in various research and industrial applications .
生物活性
N-(2-carbamoylethyl)butanediamide is a compound of interest in various biological research contexts, particularly due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Overview of N-(2-carbamoylethyl)butanediamide
N-(2-carbamoylethyl)butanediamide is a derivative of butanediamide with a carbamoyl group attached to the ethyl side chain. This structural modification may influence its interaction with biological systems, potentially enhancing its pharmacological properties.
Biological Activities
The biological activities of N-(2-carbamoylethyl)butanediamide can be categorized into several key areas:
- Antitumor Activity : Preliminary studies suggest that compounds similar to N-(2-carbamoylethyl)butanediamide exhibit cytotoxic effects on various cancer cell lines. The mechanism may involve apoptosis induction through pathways that disrupt cellular metabolism.
- Antimicrobial Properties : Research indicates that derivatives of carbamide compounds can exhibit antimicrobial activities against a range of pathogens. The effectiveness often correlates with the presence of specific functional groups.
- Neuroprotective Effects : Some studies have explored the neuroprotective potential of similar compounds, suggesting that they may mitigate neuronal injury through antioxidative mechanisms.
Antitumor Activity
A study conducted by Howorko et al. (2013) evaluated the antitumor effects of N-substituted carbazoles, which share structural similarities with N-(2-carbamoylethyl)butanediamide. The findings revealed that certain derivatives inhibited topoisomerase II activity, a critical target in cancer therapy, at concentrations significantly lower than standard chemotherapeutic agents like etoposide .
Antimicrobial Activity
In a comparative analysis, several carbamide derivatives were tested for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Results indicated that modifications in the side chains significantly affected their inhibitory concentrations, with some compounds demonstrating IC50 values in the micromolar range .
Neuroprotective Effects
Research by Saturnino et al. highlighted the neuroprotective properties of specific N-substituted carbazoles against glutamate-induced toxicity in neuronal cell lines. The study found that certain compounds could reduce oxidative stress markers and improve cell viability at low concentrations .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
N'-(3-amino-3-oxopropyl)butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O3/c8-5(11)1-2-7(13)10-4-3-6(9)12/h1-4H2,(H2,8,11)(H2,9,12)(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAGWKCVVGEHBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NCCC(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















